Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate
Description
Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate is a fluorinated benzoate ester featuring a 2,2-difluoroethoxy substituent at the 3-position and a hydroxyl group at the 5-position of the aromatic ring. This compound is notable for its unique electronic and steric properties due to the difluoroethoxy group, which combines fluorine’s electronegativity with the ethoxy chain’s flexibility.
Properties
IUPAC Name |
methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-10(14)6-2-7(13)4-8(3-6)16-5-9(11)12/h2-4,9,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHIBYXVPSIMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate typically involves the esterification of 3-(2,2-difluoroethoxy)-5-hydroxybenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2,2-difluoroethoxy)-5-oxobenzoate.
Reduction: Formation of 3-(2,2-difluoroethoxy)-5-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or hydrophobicity.
Mechanism of Action
The mechanism of action of Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to form hydrogen bonds, which may influence its binding affinity to biological receptors. The hydroxy group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate with key analogs based on substituent patterns, functional groups, and synthesis methodologies.
Ethyl 5-Amino-2-(2,2-Difluoroethoxy)-4-(Methylamino)Benzoate
- Structural Differences: Replaces the 5-hydroxyl group with an amino group and introduces a methylamino group at the 4-position. The ethyl ester (vs. methyl) may enhance lipophilicity.
- Synthesis: Synthesized via hydrogenation and multi-step reactions, as described by LookChem .
2-(Difluoromethoxy)-3-Methoxy-5-Methylbenzoic Acid
- Structural Differences : Features a difluoromethoxy group at position 2, a methoxy group at 3, and a methyl group at 5. The carboxylic acid moiety (vs. ester) increases acidity.
- Properties : Molecular weight (232.18 g/mol) and fluorine content (16.4%) differ from the target compound (C₁₀H₁₀F₂O₄, MW 232.18 g/mol), but both share fluorine-driven hydrophobicity .
- Applications : Likely serves as a pharmaceutical intermediate due to its polar functional groups.
Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-Yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate (Metsulfuron Methyl Ester)
- Structural Differences : Incorporates a sulfonylurea bridge and triazine ring, enabling herbicidal activity via acetolactate synthase inhibition.
- Applications : Widely used as a herbicide, contrasting with the target compound’s undefined role .
- Synthesis : Involves triazine-amine coupling, distinct from the fluorinated ether synthesis required for the target compound .
(E)-Methyl 4-(3-Chloropropoxy)-2-(2-Cyanovinylamino)-5-Methoxybenzoate
- Structural Differences: Contains a chloropropoxy chain (position 4) and a cyano-vinylamino group (position 2), enhancing electrophilicity and reactivity.
- Synthesis : Utilizes 3,3-diethoxypropionitrile and trifluoroacetic acid under nitrogen, highlighting divergent strategies compared to fluorinated ether synthesis .
Comparative Data Table
Key Findings and Insights
Fluorine Impact: The 2,2-difluoroethoxy group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., methoxy or ethoxy derivatives) .
Bioactivity Potential: Amino/hydroxyl substitutions (as in ) suggest the target compound could be tailored for drug discovery, though its discontinued status limits experimental validation.
Notes
- Further research into fluorinated benzoate esters is warranted, particularly for applications in targeted drug delivery or agrochemicals.
Biological Activity
Methyl 3-(2,2-difluoroethoxy)-5-hydroxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Formula : C11H12F2O4
- Molecular Weight : 250.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the hydroxy group and the difluoroethoxy moiety suggests potential interactions with enzyme systems and cellular receptors.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may be beneficial in reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies indicate that derivatives of benzoates can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
In Vitro Studies
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | Concentration (µM) | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A375 (melanoma) | 10-100 | 25 | Induction of apoptosis |
| OVCAR3 (ovarian) | 10-100 | 30 | Cell cycle arrest |
| HeLa (cervical) | 10-100 | 20 | Inhibition of proliferation |
These results suggest that the compound has significant potential as an anticancer agent.
Case Studies
- Tumor Growth Inhibition : A study involving A375 melanoma cells treated with this compound showed a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis through the intrinsic pathway .
- Environmental Impact Assessment : Research on microbial degradation indicated that this compound could be broken down by specific bacterial consortia, showcasing its potential for bioremediation applications. The study demonstrated that certain strains could metabolize the compound effectively, reducing its environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
